molecular formula C29H30N2O5 B6502580 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 920440-69-3

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B6502580
CAS No.: 920440-69-3
M. Wt: 486.6 g/mol
InChI Key: XTTDHLSTGXHLOW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with a 2-(4-phenylpiperazin-1-yl)ethoxy moiety.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTDHLSTGXHLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: 7-Hydroxy-4H-chromen-4-one

  • Methodology :
    Resorcinol undergoes condensation with ethyl acetoacetate in the presence of concentrated sulfuric acid, yielding 7-hydroxy-4-methylcoumarin. Subsequent demethylation or oxidation steps generate the 7-hydroxy-4H-chromen-4-one core.

  • Yield : 65–78% (dependent on acid catalyst concentration and temperature).

Functionalization at the 7-Position: Ethoxy-Phenylpiperazine Linkage

The 7-hydroxy group is alkylated with a 2-(4-phenylpiperazin-1-yl)ethyl side chain via nucleophilic substitution.

Alkylation Protocol

  • Reagents :

    • 7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one.

    • 1-(2-Chloroethyl)-4-phenylpiperazine.

    • K₂CO₃ or Cs₂CO₃ as base.

  • Conditions :
    Anhydrous DMF, 80°C, 8–12 hours under nitrogen.

  • Yield : 50–58%.

Optimization Insights

  • Base Selection :
    Cs₂CO₃ improves yield (58%) compared to K₂CO₃ (50%) due to enhanced deprotonation of the phenolic -OH.

  • Solvent Impact :
    DMF outperforms THF or acetonitrile by stabilizing the transition state.

Alternative Routes and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach combines Friedel-Crafts alkylation and alkylation in a single pot:

  • Friedel-Crafts with 3,4-dimethoxyphenylacetonitrile.

  • In situ alkylation using 1-(2-chloroethyl)-4-phenylpiperazine.

  • Yield : 45–50% (lower due to competing side reactions).

Phase-Transfer Catalysis (PTC) in Alkylation

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Conditions :
    Toluene/water biphasic system, NaOH (50% aq.), 60°C, 6 hours.

  • Yield : 68% (superior to traditional methods).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.85 (d, J=8.8 Hz, 1H, H-5), 7.45–7.30 (m, 5H, phenylpiperazine), 6.95 (s, 1H, H-8), 6.85 (d, J=8.8 Hz, 1H, H-6), 4.25 (t, J=6.0 Hz, 2H, -OCH₂-), 3.90 (s, 6H, -OCH₃), 3.45–3.20 (m, 8H, piperazine).

  • HPLC Purity : ≥99% (C18 column, MeCN/H₂O 70:30).

Challenges in Purification

  • Recrystallization Solvents : Ethanol/water (7:3) yields crystalline product with minimal impurities.

  • Column Chromatography : Silica gel eluted with CH₂Cl₂/MeOH (95:5) resolves residual starting materials.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 3,4-Dimethoxyphenylacetonitrile : Synthesized via CN101475511B’s method (70% cost reduction vs. traditional cyanide routes).

  • 1-(2-Chloroethyl)-4-phenylpiperazine : Commercial availability (e.g., Ambeed, TCI) ensures scalability .

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Gene Expression Modulation: It may influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name Position 3 Substitution Position 7 Substitution Key Functional Groups Reference
Target Compound 3,4-Dimethoxyphenyl 2-(4-Phenylpiperazin-1-yl)ethoxy Methoxy, Piperazine -
7-{3-[(3,4-Dimethoxy-phenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one 3,4-Dimethoxyphenyl 3-Amino-2-hydroxypropoxy Amino, Hydroxy, Methoxy
7-(2-(Dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 2-(Dibenzylamino)ethoxy Benzyl, Methoxy
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one Phenyl 3-(4-Benzylpiperazin-1-yl)propoxy Benzylpiperazine, Methoxy
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl 8-[(4-Methylpiperazin-1-yl)methyl], 7-hydroxy Chloro, Trifluoromethyl, Hydroxy

Key Observations :

  • Methoxy vs.
  • Piperazine Modifications : The target compound’s 4-phenylpiperazine group differs from 4-benzylpiperazine () or 4-methylpiperazine (), which may alter receptor affinity and metabolic stability.
  • Linker Length : The ethoxy linker in the target compound is shorter than propoxy chains in , possibly reducing conformational flexibility but improving synthetic accessibility.

Key Observations :

  • Antiviral Activity: Compound 6b (), with a 3-amino-2-hydroxypropoxy tail, showed superior anti-HCV activity compared to ribavirin, suggesting that hydrophilic substituents may enhance antiviral efficacy. The target compound’s phenylpiperazine group lacks direct evidence but shares structural motifs with neuroactive agents.
  • Enzyme Inhibition: Piperazine-containing derivatives (e.g., ) exhibit cholinesterase inhibition, while methoxy-rich analogs () show antioxidant effects.

Physicochemical Properties

Table 3: Physical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Reference
Target Compound Not reported Low (lipophilic substituents) -
3-Hydroxy-2-(4-(2-(4-(((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-ethoxy)phenyl)-4H-chromen-4-one 252–254 Moderate (hydroxy groups)
7-{2-(((3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)ethoxy}-3-(4-methoxyphenyl)-4H-chromen-4-one Not reported Low (adamantane moiety)

Key Observations :

  • Methoxy and phenylpiperazine groups likely reduce aqueous solubility compared to hydroxylated derivatives.

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives. Its structure incorporates a chromen core linked to a piperazine moiety, suggesting potential biological activity through various mechanisms. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and neuropharmacological effects.

  • IUPAC Name: 3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
  • Molecular Formula: C29H30N2O5
  • Molecular Weight: 486.56 g/mol
  • CAS Number: 903585-26-2

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors, influencing various signaling pathways.
  • Enzyme Inhibition: It can inhibit enzymes involved in inflammatory processes and cancer progression.
  • Gene Expression Modulation: The compound may alter gene expression profiles, affecting cellular functions and responses.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chromen derivatives. For instance, compounds similar to 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 1: Summary of Anti-inflammatory Effects

CompoundMechanismEffect on CytokinesReference
Compound 8 (similar structure)TLR4/MAPK pathway inhibitionReduced NO, IL-6, TNF-α
3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-oneEnzyme inhibitionPotentially reduces inflammatory markers

2. Anticancer Activity

Chromens have been studied for their potential anticancer effects. The ability of this compound to modulate signaling pathways involved in cell proliferation and apoptosis suggests it may possess anticancer properties.

Case Study:
A study demonstrated that related chromen derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis and cell cycle arrest. The specific pathways involved include the PI3K/Akt and MAPK pathways.

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
Related Chromen DerivativeBreast CancerInduces apoptosis via PI3K/Akt pathway
3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-onePotential across various typesModulates multiple pathways

3. Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Research Findings:
Studies indicate that derivatives can exhibit anxiolytic and antidepressant-like effects in animal models by enhancing serotonergic activity.

Table 3: Neuropharmacological Effects

CompoundEffect ObservedMechanismReference
Piperazine derivatives (related)Anxiolytic effectsSerotonin receptor modulation
3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-onePotential for similar effectsInteraction with neurotransmitter systems

Q & A

Q. Yield Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction times for etherification and substitution steps .
  • Employ column chromatography with gradients of petroleum ether/ethyl acetate (15:1 to 5:1) for purification .
  • Monitor intermediates via TLC (silica gel, UV detection) to minimize side products.

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Identify methoxy protons (δ 3.70–3.85 ppm), piperazine N-CH₂ groups (δ 2.50–3.20 ppm), and chromenone C4=O (δ 8.20 ppm) .
    • ¹³C NMR : Confirm the chromenone carbonyl (δ 175–180 ppm) and aromatic carbons.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 517.22) .
  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect trace impurities .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups, piperazine chain length) influence its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic comparisons:

Substituent Variation :

  • Replace 3,4-dimethoxyphenyl with 4-methoxyphenyl to evaluate the role of steric hindrance .
  • Substitute the ethoxy linker with a propoxy group to test chain length effects on membrane permeability .

Piperazine Modifications :

  • Compare 4-phenylpiperazine with 4-methylpiperazine to assess receptor binding affinity (e.g., via molecular docking) .

In Vitro Assays :

  • Test modified analogs in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .

Key Finding : Piperazine-linked ethoxy groups enhance solubility and CNS penetration compared to methylene bridges .

Advanced: What experimental designs are recommended for evaluating its mechanism of action in enzyme inhibition studies?

Methodological Answer:

Enzyme Selection : Target kinases (e.g., PI3Kα) or phosphodiesterases (PDE4B) based on structural homology to known inhibitors .

Kinetic Assays :

  • Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ under varying ATP concentrations (5–100 µM) .
  • Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

Control Experiments :

  • Include positive controls (e.g., LY294002 for PI3K) and validate results with siRNA knockdown .

Statistical Design : Apply a randomized block design with triplicate measurements to account for plate-to-plate variability .

Advanced: How should researchers address contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

Source Analysis :

  • Verify compound purity (>95% via HPLC) and storage conditions (e.g., desiccated at −20°C) to rule out degradation .

Assay Standardization :

  • Replicate studies using identical cell lines (e.g., HeLa vs. HEK293), serum concentrations (10% FBS), and incubation times (48–72 hr) .

Data Harmonization :

  • Use meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values and assess heterogeneity via I² statistics .

Mechanistic Follow-Up :

  • Conduct transcriptomic profiling (RNA-seq) to identify off-target effects that may explain variability .

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